methyl 2-methyl-3-{[(oxolan-2-yl)methyl]amino}propanoate
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Overview
Description
Methyl 2-methyl-3-{[(oxolan-2-yl)methyl]amino}propanoate is an organic compound with the molecular formula C10H19NO3. It is a derivative of propanoic acid and contains a tetrahydrofuran ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-3-{[(oxolan-2-yl)methyl]amino}propanoate typically involves the reaction of 2-methyl-3-aminopropanoic acid with oxolan-2-ylmethanol in the presence of a suitable esterification agent. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and automated systems helps in scaling up the production while maintaining the quality of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3-{[(oxolan-2-yl)methyl]amino}propanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, replacing the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-methyl-3-{[(oxolan-2-yl)methyl]amino}propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-methyl-3-{[(oxolan-2-yl)methyl]amino}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydrofuran ring and ester group play crucial roles in its binding affinity and reactivity. The compound can modulate biochemical pathways by acting as a substrate or inhibitor in enzymatic reactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(oxolan-2-ylformamido)propanoate
- Methyl 3-(pyridin-2-ylamino)propanoate
- Methyl 3-(5-oxo-2-pyrrolidinyl)propanoate
Uniqueness
Methyl 2-methyl-3-{[(oxolan-2-yl)methyl]amino}propanoate is unique due to its specific structural features, such as the presence of a methyl group on the propanoate backbone and the oxolan-2-ylmethylamino substituent. These features confer distinct chemical properties and reactivity patterns, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
methyl 2-methyl-3-(oxolan-2-ylmethylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-8(10(12)13-2)6-11-7-9-4-3-5-14-9/h8-9,11H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGQDKAAJFBLNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1CCCO1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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